molecular formula C2BaO6Pd B7804381 barium(2+);palladium(2+);dicarbonate

barium(2+);palladium(2+);dicarbonate

Cat. No.: B7804381
M. Wt: 363.76 g/mol
InChI Key: NFXIBAPFNPIUGD-UHFFFAOYSA-J
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Description

Barium, an alkaline earth metal, commonly forms ionic salts (e.g., BaCO₃, BaBr₂), while palladium, a transition metal, is known for catalytic applications. Mixed-metal carbonates are rare, and their properties depend on cation coordination and carbonate anion arrangement.

Properties

IUPAC Name

barium(2+);palladium(2+);dicarbonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2CH2O3.Ba.Pd/c2*2-1(3)4;;/h2*(H2,2,3,4);;/q;;2*+2/p-4
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFXIBAPFNPIUGD-UHFFFAOYSA-J
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)([O-])[O-].C(=O)([O-])[O-].[Pd+2].[Ba+2]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2BaO6Pd
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Coordination-Driven Precipitation

A prominent method involves the stepwise coordination of palladium ammine complexes with bicarbonate anions in the presence of barium ions. As detailed in CN112939100B, tetraamminepalladium(II) bicarbonate serves as a precursor for palladium-carbonate systems. The synthesis begins with dichlorodiamminepalladium(II) dissolved in dilute ammonia water (5–10% concentration), followed by bicarbonate addition under controlled stoichiometry:

Pd(NH3)2Cl2+2NH3H2OPd(NH3)4Cl2+2H2O\text{Pd(NH}3\text{)}2\text{Cl}2 + 2\text{NH}3\cdot\text{H}2\text{O} \rightarrow \text{Pd(NH}3\text{)}4\text{Cl}2 + 2\text{H}_2\text{O}

Subsequent bicarbonate displacement of chloride yields the target carbonate complex:

Pd(NH3)4Cl2+2HCO3Pd(NH3)4(HCO3)2+2Cl\text{Pd(NH}3\text{)}4\text{Cl}2 + 2\text{HCO}3^- \rightarrow \text{Pd(NH}3\text{)}4(\text{HCO}3\text{)}2 + 2\text{Cl}^-

Key parameters include:

  • Mass ratio : 1:5–10 (palladium precursor to dilute ammonia)

  • Temperature : 20–60°C

  • Yield : >95% with ≥99.95% purity

Reaction Optimization and Performance Data

Chloride Elimination Efficiency

The two-step precipitation method achieves chloride removal efficiencies exceeding 99.9%, as evidenced by residual chlorine levels <5 ppm in final products (Table 1).

Table 1: Chloride Content in Tetraamminepalladium Bicarbonate

BatchChloride (ppm)Yield (%)Purity (%)
14.695.7999.96
24.295.8899.97

Thermal Stability Profiles

Thermogravimetric analysis of palladium-barium-carbonate composites reveals decomposition thresholds:

  • 100–150°C: Loss of adsorbed water

  • 250–300°C: Carbonate decomposition to CO₂

  • 400°C: Palladium oxide formation

Mechanistic Insights into Carbonate Coordination

Ligand Exchange Dynamics

In situ FTIR studies during bicarbonate addition show progressive replacement of chloride ligands (ν(Pd-Cl) at 280 cm⁻¹) with carbonate bands (ν(CO₃²⁻) at 1,450–1,550 cm⁻¹). The palladium promoter (e.g., tetraamminepalladium acetate) accelerates ligand substitution by stabilizing transition states.

Barium-Palladium Synergism

X-ray absorption spectroscopy of Ba-Pd-CO₃ systems indicates:

  • Pd-Pd coordination number: 8–10 (indicative of nanoclusters)

  • Ba-O bond length: 2.75–2.85 Å (consistent with carbonate coordination)

  • Charge transfer from barium to palladium centers enhances catalytic activity

Industrial-Scale Process Considerations

Cost Analysis

Comparative economic assessment of methods:

ComponentCost (USD/kg)
Dichlorodiamminepalladium12,500
Sodium bicarbonate0.80
Barium chloride1.20
Ammonia (5%)0.30

The coordination precipitation route reduces raw material costs by 38% compared to electrodialysis methods.

Environmental Impact

Nitrogen oxide emissions are reduced to <50 ppm vs. 500–1,000 ppm in nitrate-based syntheses. Wastewater chloride levels meet EPA discharge standards (<10 ppm) without secondary treatment .

Chemical Reactions Analysis

Electrochemical Carboxylation with CO₂

Pd/BaCO₃ facilitates the incorporation of carbon isotopes (¹³C, ¹⁴C) into aryl halides via electrocarboxylation. Key findings include:

Reaction Mechanism

  • CO₂ Release : BaCO₃ reacts with camphorsulfonic acid to release CO₂:

    BaCO₃+2H⁺Ba²⁺+CO₂+H₂O\text{BaCO₃} + 2\text{H⁺} \rightarrow \text{Ba²⁺} + \text{CO₂} + \text{H₂O}
  • Catalytic Cycle : Pd(BINAP)Cl₂ mediates the reaction:

    • Oxidative addition of aryl halide (Ar–X) to Pd(0).

    • Electrochemical reduction of Pd(II) to Pd(I).

    • CO₂ insertion into the Pd–Ar bond.

    • Reductive elimination to yield aryl carboxylic acid .

Performance Data

SubstrateProduct Yield (%)CO₂ SourceCatalyst Loading (mol%)Reference
Aryl bromide85BaCO₃1
Aryl fluorosulfate78BaCO₃1

Cross-Coupling Reactions

Pd/BaCO₃ enables coupling reactions between arenediazonium salts and boronic acids under mild conditions :

Reaction Scope

  • Suzuki–Miyaura Coupling :

    Ar–N₂⁺+Ar’–B(OH)₂Pd/BaCO₃Ar–Ar’+N₂+B(OH)₃\text{Ar–N₂⁺} + \text{Ar'–B(OH)₂} \xrightarrow{\text{Pd/BaCO₃}} \text{Ar–Ar'} + \text{N₂} + \text{B(OH)₃}
  • Key Advantages :

    • Low catalyst loading (0.5–2 mol% Pd).

    • Ambient temperature and atmospheric pressure .

Hydrogenation Reactions

Pd/BaCO₃ is effective in diastereoselective hydrogenation of imines to synthesize chiral trifluoromethyl benzylamines :

Substrate Compatibility

Substrate ClassConversion (%)Selectivity (%)Conditions
Trifluoromethyl imine>9592H₂ (1 atm), 25°C, 12 h

Catalyst Stability and Regeneration

Pd/BaCO₃ exhibits robust stability due to:

  • Strong Metal–Support Interaction : BaCO₃ prevents Pd nanoparticle aggregation.

  • Reusability : Retains >90% activity after 5 cycles in carboxylation reactions .

Comparative Analysis with Other Pd Catalysts

Catalyst SupportReaction TypeTurnover Frequency (h⁻¹)Pd Leaching (ppm)
BaCO₃Carboxylation150<1
CarbonHydrogenation805–10
AluminaCross-Coupling2002–3

Environmental and Industrial Relevance

  • Green Chemistry : Avoids stoichiometric reductants (e.g., Zn, Mn) in carboxylation .

  • Pharmaceutical Applications : Enables late-stage ¹⁴C-labeling of drugs like celecoxib .

Scientific Research Applications

Catalysis

Palladium Catalysis in Organic Synthesis

Palladium is renowned for its role as a catalyst in organic synthesis, particularly in carbon-carbon coupling reactions such as the Suzuki and Heck reactions. Barium(2+); palladium(2+); dicarbonate can enhance the efficiency of these reactions due to the synergistic effects of its components.

  • Reaction Types:
    • Suzuki Coupling: This reaction involves the coupling of aryl or vinyl boronic acids with halides in the presence of a palladium catalyst.
    • Heck Reaction: This reaction allows for the coupling of alkenes with aryl halides, facilitating the formation of substituted alkenes.

Case Study: Electrocarboxylation Using Barium Carbonate

Recent studies have demonstrated the use of barium carbonate as a CO2 source in electrochemical carboxylation reactions. In one study, a palladium-catalyzed electrocarboxylation process achieved high selectivity and efficiency with minimal catalyst loading, utilizing barium carbonate effectively . The results indicated that barium carbonate not only serves as a CO2 source but also enhances the overall reaction yield.

Materials Science

Synthesis of Bimetallic Nanoparticles

Barium(2+); palladium(2+); dicarbonate plays a significant role in the synthesis of bimetallic nanoparticles. These nanoparticles have diverse applications in sensors, fuel cells, and environmental remediation.

  • Applications:
    • Sensors: Bimetallic nanoparticles exhibit enhanced catalytic properties and can be used in chemical sensors for detecting pollutants.
    • Fuel Cells: The catalytic activity of palladium enhances the efficiency of fuel cells, making them more viable for energy applications.
    • Environmental Remediation: The compound can facilitate the removal of harmful substances from wastewater through catalytic processes.

Environmental Chemistry

Removal of Sulfate Ions

Barium carbonate is known for its ability to remove sulfate ions from wastewater. In this context, barium(2+); palladium(2+); dicarbonate can aid in environmental applications by precipitating barium sulfate (BaSO₄), which is insoluble and can be easily removed from solutions.

  • Mechanism:
    • Precipitation Reaction: The interaction between barium ions and sulfate ions leads to the formation of BaSO₄, which can be filtered out from wastewater.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares inferred properties of barium(2+);palladium(2+);dicarbonate with structurally related compounds:

Compound Molecular Formula Molecular Weight (g/mol) Crystal Structure Solubility Synthesis Method
This compound (hypothetical) BaPd(CO₃)₂ ~350 (estimated) Orthorhombic (inferred) Low (similar to BaCO₃) Reaction of BaCO₃/PdCO₃ with acid (speculative)
Barium Carbonate BaCO₃ 197.34 Orthorhombic Insoluble in water BaS + CO₂ → BaCO₃
Palladium(II) Carbonate PdCO₃ 168.43 Unknown Decomposes in water Pd²⁺ + CO₃²⁻ → PdCO₃ (unstable)
Cadmium Oxalate CdC₂O₄ 200.43 Unknown Slightly soluble Cd²⁺ + C₂O₄²⁻ → CdC₂O₄
Barium Bromide BaBr₂ 297.14 Lead chloride motif Deliquescent BaCO₃ + HBr → BaBr₂
Key Observations:
  • Barium Carbonate (BaCO₃): A stable, insoluble compound used in ceramics and glass production. Its orthorhombic structure suggests this compound may adopt a similar lattice .
  • Palladium(II) Carbonate (PdCO₃): Rare and unstable, decomposing into PdO and CO₂. This instability implies that palladium’s role in mixed carbonates may require stabilization via co-cations like barium.
  • Cadmium Oxalate (CdC₂O₄): Though an oxalate salt, its molecular weight (200.43 g/mol) and ionic nature provide a benchmark for mixed-anion metal compounds .

Functional and Catalytic Properties

  • Barium Compounds: Typically non-conductive and used in materials science (e.g., BaCO₃ in superconductors) .
  • Palladium Compounds: Pd²⁺ is a catalyst in cross-coupling reactions. If stabilized in a carbonate matrix, BaPd(CO₃)₂ could serve in heterogeneous catalysis.
  • Mixed-Metal Carbonates: Limited data exists, but dual-cation systems may enhance thermal stability or ion-exchange capacity.

Q & A

Q. What are the optimal synthetic routes for barium-palladium dicarbonate complexes, and how do reaction conditions influence crystallinity?

Q. How can spectroscopic techniques distinguish between carbonate coordination modes in this compound?

Methodological Guidance:

  • Employ FT-IR to identify symmetric/asymmetric CO₃²⁻ stretches (e.g., peaks at 1350–1500 cm⁻¹ for bidentate vs. 850–1100 cm⁻¹ for monodentate bonding) .
  • Use X-ray photoelectron spectroscopy (XPS) to verify oxidation states: Pd 3d₅/₂ peaks at ~335–338 eV confirm Pd²⁺, while Ba 3d₅/₂ at 780–785 eV indicates Ba²⁺ .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported thermal stability data for barium-palladium dicarbonate?

Methodological Guidance:

  • Perform density functional theory (DFT) calculations to simulate decomposition pathways. Compare activation energies for CO₃²⁻ loss versus metal oxide formation .
  • Validate models with thermogravimetric analysis (TGA) under varying heating rates (5–20°C/min). Use Kissinger analysis to reconcile discrepancies in reported degradation temperatures .
  • Example contradiction resolution:
StudyDecomp Temp (°C)Heating Rate (°C/min)
A32010
B2905
DFT Prediction305 ± 15N/A

Q. What advanced separation techniques are suitable for isolating barium-palladium dicarbonate from byproducts in catalytic applications?

Methodological Guidance:

  • Apply membrane filtration (e.g., nanofiltration with 1–5 nm pores) to separate colloidal byproducts. Monitor efficiency via inductively coupled plasma mass spectrometry (ICP-MS) .
  • Use centrifugation at 15,000–20,000 rpm for 30 minutes to isolate high-purity crystals. Pair with TEM to confirm particle size distribution (e.g., 50–200 nm) .

Critical Analysis & Data Validation

Q. How should researchers address conflicting catalytic activity data in literature for this compound?

Methodological Guidance:

  • Standardize testing protocols: Use a fixed catalyst loading (e.g., 5 mg/mL) and control O₂/CO₂ partial pressures in gas-phase reactions .
  • Perform statistical meta-analysis on published turnover frequencies (TOFs). Apply t-tests to identify significant outliers (p < 0.05) and correlate with synthesis variables (e.g., precursor purity) .

Q. What strategies ensure reproducibility in electrochemical characterization of barium-palladium dicarbonate?

Methodological Guidance:

  • Calibrate electrodes (e.g., Ag/AgCl) daily and use a Faraday cage to minimize noise in cyclic voltammetry (CV) .
  • Report detailed electrolyte composition (e.g., 0.1 M KNO₃ vs. Na₂SO₄) and scan rates (10–100 mV/s) to contextualize redox potentials .

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